molecular formula C17H18Br2N2O2S B12192152 1-Benzyl-4-(2,4-dibromobenzenesulfonyl)piperazine

1-Benzyl-4-(2,4-dibromobenzenesulfonyl)piperazine

Cat. No.: B12192152
M. Wt: 474.2 g/mol
InChI Key: BMXURHLWTWYUDC-UHFFFAOYSA-N
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Description

1-Benzyl-4-(2,4-dibromobenzenesulfonyl)piperazine is a synthetic organic compound characterized by its unique molecular structure, which includes a piperazine ring substituted with a benzyl group and a dibromobenzenesulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(2,4-dibromobenzenesulfonyl)piperazine typically involves the reaction of 1-benzylpiperazine with 2,4-dibromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(2,4-dibromobenzenesulfonyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Products include substituted piperazines with various functional groups.

    Oxidation: Major products are benzyl alcohols or benzaldehydes.

    Reduction: Products include sulfides or thiols.

Scientific Research Applications

1-Benzyl-4-(2,4-dibromobenzenesulfonyl)piperazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(2,4-dibromobenzenesulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In receptor binding studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

  • 1-Benzyl-4-(4-bromophenylsulfonyl)piperazine
  • 1-Benzyl-4-(2-((4-fluorophenyl)sulfonyl)ethyl)piperazine
  • 1-Benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine

Comparison: 1-Benzyl-4-(2,4-dibromobenzenesulfonyl)piperazine is unique due to the presence of two bromine atoms on the benzene ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacological properties and chemical reactivity, making it a valuable tool in research and development .

Properties

Molecular Formula

C17H18Br2N2O2S

Molecular Weight

474.2 g/mol

IUPAC Name

1-benzyl-4-(2,4-dibromophenyl)sulfonylpiperazine

InChI

InChI=1S/C17H18Br2N2O2S/c18-15-6-7-17(16(19)12-15)24(22,23)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2

InChI Key

BMXURHLWTWYUDC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3)Br)Br

Origin of Product

United States

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